molecular formula C13H19INO4P B4890270 N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide

Cat. No.: B4890270
M. Wt: 411.17 g/mol
InChI Key: JSDBIIJJLDXNEC-UHFFFAOYSA-N
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Description

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with diethoxyphosphorylmethyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethoxyphosphorylmethyl group is introduced through a phosphorylation reaction, while the iodine is added via an iodination process. Common reagents used in these reactions include diethyl phosphite, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its chemical properties.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phosphoryl derivative, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce phosphoryl and iodine groups into other molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphorylmethyl group can mimic natural substrates or inhibitors, while the iodine atom may enhance binding affinity or alter the compound’s reactivity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides substituted with phosphoryl or iodine groups, such as N-(diethoxyphosphorylmethyl)-4-chloro-N-methylbenzamide and N-(diethoxyphosphorylmethyl)-4-bromo-N-methylbenzamide.

Uniqueness

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide is unique due to the presence of both diethoxyphosphorylmethyl and iodine groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

N-(diethoxyphosphorylmethyl)-4-iodo-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19INO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-6-8-12(14)9-7-11/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDBIIJJLDXNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CN(C)C(=O)C1=CC=C(C=C1)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19INO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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